4-(2-溴乙氧基)-3-氯苯甲醛

描述

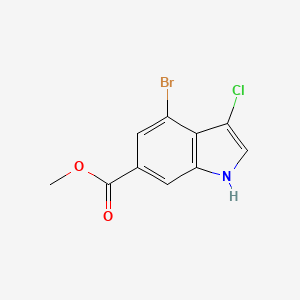

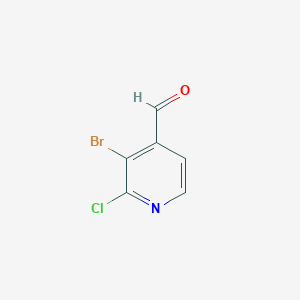

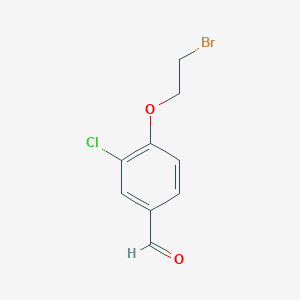

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is a chemical compound with the molecular formula C9H9BrO2 . It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .

Synthesis Analysis

The synthesis of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was achieved using 2,4-dihydroxybenzaldehyde as the starting material . The mixture was refluxed for 150 hours and then cooled to room temperature. The mixture was filtered and the filtrate was distilled under reduced pressure to obtain a yellow residue. This residue was purified by silica gel chromatography column to obtain a white solid. This white solid was recrystallized in anhydrous ethanol to obtain colorless crystals .Molecular Structure Analysis

The molecular structure of 4-(2-bromoethoxy)-2-hydroxybenzaldehyde was determined by X-ray single crystal diffraction . The crystal structure is monoclinic, with a = 10.8914 (4) Å, b = 4.6335 (2) Å, c = 18.4554 (8) Å, β = 97.278 (2)° .Physical And Chemical Properties Analysis

4-(2-Bromoethoxy)-3-chlorobenzaldehyde is a solid substance . It has a melting point of 61 - 64 degrees Celsius .科学研究应用

Organic Synthesis

4-(2-Bromoethoxy)-3-chlorobenzaldehyde: is a valuable intermediate in organic synthesis. It can be utilized in the Williamson Ether Synthesis , a method to produce ethers . This compound, with its reactive halogen atoms, is suitable for nucleophilic substitution reactions, allowing for the creation of a diverse range of ether compounds.

Material Science

In material science, this compound finds application in the synthesis of nonlinear optical materials . It can undergo substitution reactions with trimethylamine, condensation with Schiff bases, and complexation with metal cations to create materials with unique optical properties .

Pharmaceuticals

In pharmaceutical research, 4-(2-Bromoethoxy)-3-chlorobenzaldehyde can be a precursor for synthesizing various drug molecules. Its structure is conducive to modifications that can lead to the development of new medicinal compounds with potential therapeutic applications .

Environmental Science

In environmental science, derivatives of this compound, such as bromoethoxy groups, are being explored for their role in creating nonflammable electrolytes for safer and long-life sodium metal batteries, which is crucial for energy storage technologies .

Biochemistry

In biochemistry, 4-(2-Bromoethoxy)-3-chlorobenzaldehyde derivatives are studied for their ability to interact with biological molecules. They can be used to synthesize compounds that have shown activity against diseases like diabetes and possess antiviral properties against tobacco mosaic virus .

安全和危害

The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If swallowed, rinse mouth and seek medical attention .

作用机制

Mode of Action

It’s known that benzaldehyde derivatives can participate in various chemical reactions, such as substitution reactions with trimethylamine, condensation reactions with monoimine tridentate schiff-base, and complexation with metal cations .

Result of Action

It’s known that benzaldehyde derivatives can be used to synthesize nonlinear optical materials .

属性

IUPAC Name |

4-(2-bromoethoxy)-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-3-4-13-9-2-1-7(6-12)5-8(9)11/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQIAJMBRLPDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。